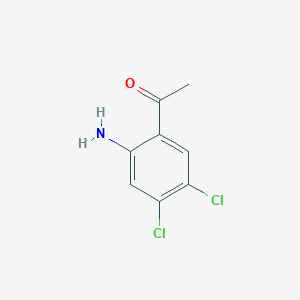

1-(2-Amino-4,5-dichlorophenyl)ethanone

Beschreibung

Significance and Research Context of Amino- and Dichloro-Substituted Acetophenones in Organic Synthesis and Medicinal Chemistry

The presence of both amino (-NH2) and dichloro (-Cl) substituents on an acetophenone (B1666503) skeleton imparts a unique combination of electronic and steric properties, making these compounds highly valuable in synthetic and medicinal chemistry. The amino group, a strong activating group, can act as a nucleophile or be readily transformed into other functional groups. frontiersin.org Conversely, the electron-withdrawing nature of the chlorine atoms influences the reactivity of the aromatic ring and the carbonyl group, often enhancing the electrophilicity of the molecule. rsc.org

This dual functionality is particularly exploited in the synthesis of heterocyclic compounds. For instance, ortho-amino acetophenones are key precursors for constructing quinazolines and their fused derivatives, which are prominent scaffolds in many therapeutic agents. journalirjpac.com The reaction of 2'-aminoacetophenone (B46740) with formamide, for example, is a known method to produce 4-methylquinazoline. journalirjpac.com Furthermore, these substituted acetophenones are instrumental in synthesizing analogs of natural products like flavonoids and aurones, leading to the creation of azaflavones and azaaurones, where a nitrogen atom replaces an oxygen, often modulating the biological activity. mdpi.comnih.gov

In medicinal chemistry, the aminodichloroacetophenone scaffold is a recognized pharmacophore. The well-documented isomer, 1-(4-Amino-3,5-dichlorophenyl)ethanone (also known as 4-amino-3,5-dichloroacetophenone), serves as a crucial intermediate in the synthesis of pharmaceuticals. chemicalbook.comchemicalbook.com Its most notable application is in the preparation of Clenbuterol, a compound initially developed for treating asthma. chemicalbook.com The structural features of these compounds make them interesting candidates for developing new therapeutic agents, potentially targeting a range of diseases. cymitquimica.com

Overview of Analogous Chemical Scaffolds and their Research Trajectories

The synthetic utility of amino- and dichloro-substituted acetophenones extends to a variety of important heterocyclic systems. These scaffolds are often designed to mimic natural products, aiming to replicate or enhance their biological activities while improving their pharmacological profiles.

Quinazolinones and Fused Quinazolinones: These nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, including anticancer and radiosensitizing properties. nih.govresearchgate.net The synthesis of quinazolinones can be achieved through various methods, often involving the cyclization of 2-aminobenzamides or related precursors which can be derived from amino acetophenones. frontiersin.orgresearchgate.net Recent research focuses on developing more efficient and environmentally benign synthetic protocols, such as using copper-catalyzed domino reactions or organocatalytic multicomponent strategies. frontiersin.orgrsc.org

Azaflavones (2-Aryl-4-quinolones) and Azaaurones (1-Azaaurones): By replacing the oxygen atom in the pyran ring of flavonoids and aurones with a nitrogen atom, aza-analogs are created. mdpi.com This structural modification can lead to compounds with potent anticancer activities. mdpi.com The synthesis of 2-aryl-4-quinolones often starts from ortho-amino acetophenones which react with aroyl chlorides to form an amide intermediate that subsequently cyclizes. mdpi.com Azaaurones are also recognized as potential anti-inflammatory, antibacterial, and antiviral agents, making them a promising area of research. nih.gov

Epoxychalcones and Benzoazocanes: Halogenated amino acetophenones have been used to synthesize epoxychalcones through the Darzens reaction. mdpi.com These compounds are stable analogs of naturally occurring chalcones. mdpi.com In a more complex transformation, amino acetophenones can be used to construct highly functionalized eight-membered benzoazocane rings, a scaffold present in some bioactive natural products. mdpi.com

The research trajectory for these analogous scaffolds is geared towards expanding their structural diversity through innovative synthetic methods and exploring their full therapeutic potential against various diseases.

Current Research Gaps and Prospective Directions for 1-(2-Amino-4,5-dichlorophenyl)ethanone

As established, there is a significant research gap concerning the specific isomer This compound . The majority of available literature focuses on its 4-amino-3,5-dichloro isomer due to its established role as a pharmaceutical intermediate. chemicalbook.comchemicalbook.com This discrepancy itself highlights a prospective research direction: the synthesis and characterization of the 2-amino-4,5-dichloro isomer and a comparative study of its properties and reactivity against the known isomer.

Future research in the broader field of amino- and dichloro-substituted acetophenones could focus on several key areas:

Development of Novel Synthetic Methodologies: While methods like Friedel-Crafts acylation and chlorination are established, there is a continuous need for greener, more efficient, and selective synthetic routes. chemicalbook.com This includes the use of novel catalytic systems (e.g., transition metals or organocatalysts) and exploring milder reaction conditions. frontiersin.orgrsc.org

Exploration of New Biological Activities: The existing research primarily links these compounds to specific applications, such as intermediates for bronchodilators. chemicalbook.com A comprehensive screening of their biological activity against a wider range of targets (e.g., kinases, proteases, GPCRs) could uncover new therapeutic potentials, including in areas like oncology and infectious diseases.

Design and Synthesis of Novel Heterocyclic Systems: The versatility of the aminodichloroacetophenone core as a building block is far from fully exploited. mdpi.com Future work could involve designing and synthesizing novel, complex heterocyclic scaffolds with unique three-dimensional structures, potentially leading to the discovery of first-in-class drug candidates.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how the substitution pattern on the phenyl ring affects the biological activity of the resulting compounds is crucial. For instance, comparing the activity of the 2-amino-4,5-dichloro isomer with the 4-amino-3,5-dichloro isomer could provide valuable insights for rational drug design.

Data Tables

Table 1: Physicochemical Properties of 1-(4-Amino-3,5-dichlorophenyl)ethanone

| Property | Value | Source(s) |

| CAS Number | 37148-48-4 | cymitquimica.comechemi.comnih.govsigmaaldrich.com |

| Molecular Formula | C₈H₇Cl₂NO | cymitquimica.comechemi.comnih.govsigmaaldrich.com |

| Molecular Weight | 204.05 g/mol | echemi.comnih.govsigmaaldrich.com |

| Appearance | White to light yellow crystalline powder | chemicalbook.comechemi.com |

| Melting Point | 162-166 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 351.5 °C at 760 mmHg (Predicted) | chemicalbook.comechemi.com |

| Density | ~1.4 g/cm³ (Predicted) | echemi.com |

| Solubility | Insoluble in cold water, slightly soluble in hot water, soluble in ethanol (B145695). | chemicalbook.com |

| pKa (Predicted) | 1.72 ± 0.10 | chemicalbook.com |

| XLogP3 | 2.7 | echemi.comnih.gov |

| Topological Polar Surface Area | 43.1 Ų | echemi.comnih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-amino-4,5-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADCOFLZDWJCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287656 | |

| Record name | 1-(2-amino-4,5-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6951-70-8 | |

| Record name | 6951-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-amino-4,5-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 1 2 Amino 4,5 Dichlorophenyl Ethanone

Reactivity of the Amino Functional Group

The primary amino group (-NH2) ortho to the acetyl group is a key site of reactivity, readily undergoing a variety of chemical transformations.

Acylation and Alkylation Reactions

The nucleophilic nature of the amino group allows for straightforward acylation and alkylation reactions. Acylation, the introduction of an acyl group (R-C=O), is typically achieved by reacting the compound with acyl chlorides or anhydrides. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative.

Alkylation involves the introduction of an alkyl group onto the amino functionality. While specific examples for 1-(2-Amino-4,5-dichlorophenyl)ethanone are not extensively documented in publicly available literature, analogous reactions with similar 2'-aminoacetophenones are common. These reactions typically proceed via nucleophilic substitution, where the amino group attacks an alkyl halide.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(2-acetyl-4,5-dichlorophenyl)acetamide |

| Alkylation | Methyl iodide | 1-(2-(Methylamino)-4,5-dichlorophenyl)ethanone |

Table 1: Representative Acylation and Alkylation Reactions

Condensation Reactions

The amino group of this compound is a key participant in condensation reactions, which are fundamental to the synthesis of various heterocyclic systems. These reactions involve the formation of a new carbon-nitrogen bond, often with the elimination of a small molecule like water.

A significant application of this reactivity is in the synthesis of benzodiazepines and quinazolines, classes of compounds with important pharmacological activities. For example, condensation with other carbonyl compounds can lead to the formation of imines (Schiff bases), which can then undergo further intramolecular reactions to form seven-membered benzodiazepine (B76468) rings or six-membered quinazoline (B50416) rings. The specific outcome often depends on the nature of the condensing partner and the reaction conditions employed.

| Heterocycle | Condensing Partner Example | Catalyst/Conditions |

| Quinazoline | Aldehydes or Nitriles | Acid or metal catalysts |

| Benzodiazepine | α-Haloketones or β-Diketones | Basic or acidic conditions |

Table 2: Heterocycle Synthesis via Condensation Reactions

Oxidation and Reduction Pathways

The amino group can be subjected to both oxidation and reduction, although these reactions are less common than acylation or condensation in the context of this specific molecule's synthetic applications. Oxidation of the primary amine could potentially lead to the formation of nitroso or nitro derivatives under controlled conditions using specific oxidizing agents. However, such transformations can be challenging to control and may lead to complex product mixtures.

Reduction of the amino group itself is not a typical transformation, as it is already in its most reduced state.

Reactivity of the Ketone Functional Group

The ketone group (-C=O) is another major site of reactivity in this compound, participating in a wide array of reactions characteristic of carbonyl compounds.

Carbonyl Additions and Condensations

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. This includes the addition of organometallic reagents like Grignard reagents or organolithium compounds, which would lead to the formation of tertiary alcohols after acidic workup.

The ketone can also undergo condensation reactions. For instance, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazines can form hydrazones. These reactions are often used to protect the ketone group or to introduce further functionality. A notable example is the Wolff-Kishner reduction, where the hydrazone intermediate is heated with a strong base to reduce the ketone to a methylene (B1212753) group.

The reduction of the ketone to a secondary alcohol is a common transformation. This can be achieved using various reducing agents. A patent describes the reduction of the related compound 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride to the corresponding ethanol (B145695) derivative using hydrogen gas with a platinum oxide catalyst, highlighting a potential pathway for the reduction of the ketone in this compound. lookchemicals.com

| Reaction Type | Reagent Example | Product Type |

| Reduction | Sodium borohydride (B1222165) | 1-(2-Amino-4,5-dichlorophenyl)ethanol |

| Grignard Reaction | Methylmagnesium bromide | 2-(2-Amino-4,5-dichlorophenyl)propan-2-ol |

| Oxime Formation | Hydroxylamine hydrochloride | This compound oxime |

Table 3: Representative Carbonyl Addition and Condensation Reactions

Enolization and Alpha-Substitution Reactions

The presence of α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) allows for enolization, where the ketone exists in equilibrium with its enol or enolate form. This is a key step for a variety of reactions at the α-position.

| Reaction Type | Reagent Example | Product Type |

| α-Halogenation | Bromine in Acetic Acid | 1-(2-Amino-4,5-dichlorophenyl)-2-bromoethanone |

Table 4: Representative Alpha-Substitution Reaction

Reduction Reactions

Specific experimental data on the reduction of this compound is not extensively documented in the reviewed literature. However, the reactivity can be predicted based on the functional groups present. The primary site for reduction is the ketone of the acetyl group.

The carbonyl group can be reduced to a secondary alcohol, yielding 1-(2-Amino-4,5-dichlorophenyl)ethanol. This transformation is typically achieved using hydride-based reducing agents. Common reagents for the reduction of aldehydes and ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reagent, often used in alcoholic solvents like methanol (B129727) or ethanol, and would selectively reduce the ketone without affecting the aromatic chloro substituents. LiAlH₄ is a much stronger reducing agent and would also effectively reduce the ketone; it requires an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step to protonate the resulting alkoxide. libretexts.org

Catalytic hydrogenation is another viable method, employing hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method would also reduce the ketone to the corresponding alcohol. Depending on the catalyst and reaction conditions, catalytic hydrogenation can sometimes lead to the reduction of other functional groups, though the carbon-chlorine bonds on the aromatic ring are generally stable under standard hydrogenation conditions for ketone reduction.

| Reaction Type | Reagent(s) | Expected Product | Notes |

| Ketone Reduction | 1. Sodium Borohydride (NaBH₄)2. Methanol (MeOH) | 1-(2-Amino-4,5-dichlorophenyl)ethanol | Mild and selective for the carbonyl group. |

| Ketone Reduction | 1. Lithium Aluminum Hydride (LiAlH₄)2. Water (H₂O) | 1-(2-Amino-4,5-dichlorophenyl)ethanol | Powerful reducing agent; requires anhydrous conditions. libretexts.org |

| Catalytic Hydrogenation | Hydrogen (H₂), Pd/C or PtO₂ | 1-(2-Amino-4,5-dichlorophenyl)ethanol | Conditions can be tuned to favor ketone reduction. |

Reactivity of the Dichlorophenyl Moiety

The reactivity of the dichlorophenyl ring in this compound is influenced by the electronic effects of three substituents: the strongly activating ortho-amino group (-NH₂), the deactivating meta-acetyl group (-C(O)CH₃), and the deactivating ortho,para-directing chloro groups (-Cl).

Nucleophilic Aromatic Substitution

Specific studies detailing nucleophilic aromatic substitution (SNA) on this compound were not found in the surveyed literature. For a classic SₙAr reaction to occur, a benzene (B151609) ring typically requires a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to it. In this molecule, the chlorine atoms are the leaving groups. The acetyl group is a moderate electron-withdrawing group, but the amino group is a strong electron-donating group, which deactivates the ring toward nucleophilic attack. Therefore, direct nucleophilic displacement of the chlorine atoms is expected to be difficult under standard SₙAr conditions.

Electrophilic Aromatic Substitution

No specific examples of electrophilic aromatic substitution (EAS) reactions performed on this compound have been documented in the available literature. The outcome of such a reaction would be determined by the directing effects of the existing substituents. The amino group is a powerful activating, ortho,para-directing group. The two chloro atoms are deactivating but also ortho,para-directing. The acetyl group is a deactivating, meta-directing group.

The directing effects are as follows:

-NH₂ group (at C2): Directs incoming electrophiles to positions 1 (occupied), 3, and 5 (occupied). It strongly activates these positions.

-Cl group (at C4): Directs to positions 3 and 5 (occupied).

-Cl group (at C5): Directs to positions 2 (occupied), 4 (occupied), and 6.

-C(O)CH₃ group (at C1): Directs to positions 3 and 5 (occupied).

Cross-Coupling Reactions

While specific studies on cross-coupling reactions involving this compound are not detailed in the literature, the presence of two carbon-chlorine bonds suggests that it could potentially serve as a substrate in palladium-catalyzed cross-coupling reactions. nih.gov Reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) are fundamental for forming new carbon-carbon and carbon-nitrogen bonds at aryl halide positions. libretexts.org

The reactivity of the two chlorine atoms would not be identical. The C-Cl bond at position 4 is para to the strongly electron-donating amino group and meta to the electron-withdrawing acetyl group. The C-Cl bond at position 5 is meta to the amino group and para to the acetyl group. These electronic differences, along with potential steric hindrance, could lead to selective or stepwise coupling reactions under carefully controlled conditions. Generally, in palladium catalysis, the reactivity of aryl halides follows the trend I > Br > OTf > Cl, meaning that reactions with aryl chlorides often require more active catalysts or harsher conditions. libretexts.org

Cyclization and Heterocycle Formation Pathways Involving this compound

The most synthetically valuable reactivity of this compound involves its use as a precursor for fused heterocyclic systems. The ortho-disposed amino and acetyl groups are perfectly positioned for cyclocondensation reactions to form six- or seven-membered rings.

A primary example is the Friedländer annulation , which is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, to produce quinolines. synarchive.comwikipedia.org In this case, this compound can react with various ketones or aldehydes under acid or base catalysis to yield substituted 6,7-dichloroquinolines. organic-chemistry.org

The molecule can also undergo condensation with various one-carbon synthons. For instance, reaction with isocyanates would likely proceed via nucleophilic attack of the amino group on the isocyanate carbon, followed by intramolecular cyclization and dehydration to form quinazolinone derivatives. rsc.orgresearchgate.net Similarly, reaction with carbon disulfide in the presence of a base could lead to the formation of a dithiocarbamate (B8719985) intermediate, which could then be cyclized to form thione-containing heterocycles. researchgate.net

Condensation with other bifunctional reagents can lead to different heterocyclic cores. For example, reaction with o-phenylenediamines is a known route to 1,5-benzodiazepines, although this typically involves two molecules of the ketone condensing with the diamine. nih.gov The amino group of this compound could also react with reagents like isatoic anhydride (B1165640) to form quinazolinone structures. researchgate.net

| Reaction Type | Reagent(s) | Potential Heterocyclic Product |

| Friedländer Annulation | Compound with α-methylene ketone (e.g., Acetylacetone) | Substituted 6,7-dichloroquinoline (B1590884) researchgate.net |

| Condensation | Isocyanate (R-N=C=O) | Substituted 6,7-dichloroquinazolin-4(3H)-one |

| Condensation | Carbon Disulfide (CS₂) | Substituted 6,7-dichloroquinoline-2(1H)-thione |

| Condensation | Isatoic Anhydride | Quinazolinyl-benzamide structures |

| Condensation | α-Haloketone (e.g., phenacyl bromide) | Substituted 6,7-dichlorodihydropyrazine |

Mechanistic Investigations of Reaction Pathways

There are no specific mechanistic studies available in the surveyed literature for reactions involving this compound. However, the mechanisms of its expected reactions are well-established in general organic chemistry.

Friedländer Synthesis: The mechanism can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the ketone of the 2-aminoacetophenone (B1585202) and the α-methylene compound, followed by cyclization via imine formation and subsequent aromatization. The alternative pathway begins with the formation of a Schiff base (imine) between the amino group and the carbonyl of the reaction partner, followed by an intramolecular aldol-type cyclization and dehydration. wikipedia.org

Reaction with Isocyanates: The mechanism involves the nucleophilic amino group attacking the electrophilic carbon of the isocyanate to form a urea (B33335) derivative. researchgate.netrsc.org This intermediate would then undergo an intramolecular cyclization where the nitrogen of the newly formed urea attacks the carbonyl carbon of the acetyl group. A final dehydration step would yield the aromatic quinazolinone ring.

Reduction with Hydrides: The mechanism for reduction by NaBH₄ or LiAlH₄ involves the nucleophilic transfer of a hydride ion (H⁻) from the boron or aluminum center to the electrophilic carbonyl carbon. libretexts.org This breaks the C=O pi bond, creating a tetrahedral alkoxide intermediate. In a second step, this alkoxide is protonated by a protic solvent or an aqueous workup to give the final alcohol product. libretexts.org

Transition State Analysis

No studies detailing the transition state analysis of reactions involving this compound were found. Such analyses, which are crucial for understanding reaction mechanisms and energy barriers, typically involve computational chemistry methods (like Density Functional Theory) or advanced experimental techniques that have not been reported for this compound.

Kinetic Studies

There is a lack of published kinetic data for the transformation of this compound. Information such as reaction rates, rate constants, and the order of reaction for any of its chemical transformations has not been documented in the accessible scientific literature.

Intermediate Characterization

No literature was identified that describes the isolation, detection, or characterization of reaction intermediates formed during chemical transformations of this compound. The characterization of intermediates is fundamental to elucidating the stepwise pathway of a chemical reaction.

Structural Elucidation and Spectroscopic Analysis of 1 2 Amino 4,5 Dichlorophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of 1-(2-Amino-4,5-dichlorophenyl)ethanone would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely display two singlets, or a set of doublets if there is any observable coupling, corresponding to the two protons on the dichlorinated benzene (B151609) ring. The chemical shifts of these aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing chloro and acetyl groups. A broad singlet, characteristic of an amino group (-NH₂), would also be anticipated, with its chemical shift being solvent-dependent. Additionally, a sharp singlet corresponding to the three protons of the methyl group (CH₃) in the ethanone (B97240) moiety would be observed in the upfield region of the spectrum. The integration of these signals would confirm the number of protons in each environment.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Value | s | 1H | Ar-H |

| Value | s | 1H | Ar-H |

| Value | br s | 2H | -NH₂ |

| Value | s | 3H | -CH₃ |

Note: 's' denotes a singlet, and 'br s' denotes a broad singlet. The actual chemical shift values are dependent on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. It would be expected to show eight distinct signals corresponding to the eight carbon atoms in this compound. The carbonyl carbon (C=O) of the ethanone group would appear as a singlet at a characteristic downfield chemical shift. The six carbons of the aromatic ring would resonate in the aromatic region, with their specific chemical shifts influenced by the attached substituents (amino and chloro groups). The carbon atom of the methyl group (-CH₃) would appear as a singlet in the upfield region.

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (ppm) | Assignment |

| Value | C=O |

| Value | C-NH₂ |

| Value | C-Cl |

| Value | C-Cl |

| Value | C-H |

| Value | C-H |

| Value | C (quaternary) |

| Value | -CH₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would primarily be used to confirm the absence of coupling between the aromatic protons, which would appear as isolated cross-peaks if they are indeed singlets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. It would also confirm the assignment of the methyl carbon to its corresponding proton signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ketone would give a strong absorption band around 1670-1690 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Hypothetical IR Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3350 | Medium | N-H stretch (asymmetric & symmetric) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1680 | Strong | C=O stretch (ketone) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of two chlorine atoms, characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) with a specific intensity ratio would be observed. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) to form an acylium ion, which is a common fragmentation pathway for acetophenones. Further fragmentation of the aromatic ring could also occur.

Hypothetical Mass Spectrometry Data Table:

| m/z | Relative Intensity (%) | Proposed Fragment |

| Value | Value | [M]⁺ |

| Value | Value | [M+2]⁺ |

| Value | Value | [M+4]⁺ |

| Value | Value | [M-CH₃]⁺ |

| Value | Value | Further fragments |

X-ray Crystallography Studies

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This data would confirm the substitution pattern on the aromatic ring and the conformation of the acetyl group relative to the ring. To date, no public records of a crystal structure determination for this specific compound have been found.

Vibrational Circular Dichroism (VCD) and Chiroptical Studies

Vibrational circular dichroism (VCD) is a spectroscopic technique that is sensitive to the chirality of a molecule. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it would not exhibit a VCD spectrum. Therefore, chiroptical studies are not applicable to this compound.

Computational and Theoretical Chemistry Studies of 1 2 Amino 4,5 Dichlorophenyl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict and analyze various molecular properties.

Geometry Optimization

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. For 1-(2-Amino-4,5-dichlorophenyl)ethanone, this would involve using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

The expected outcome of such a study would be a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. These parameters provide fundamental insights into the molecule's shape and steric interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |

| C-N | ~1.38 | |

| C-Cl | ~1.74 | |

| C=O | ~1.23 | |

| C-C (acetyl) | ~1.51 | |

| Bond Angles (°) | C-C-C (aromatic) | ~120 |

| Cl-C-C | ~120 | |

| N-C-C | ~121 | |

| O=C-C | ~120 | |

| Dihedral Angles (°) | C-C-C=O | ~0 or ~180 |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would need to be determined through specific DFT calculations.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

Understanding the electronic properties of a molecule is key to predicting its reactivity and spectroscopic behavior. DFT calculations provide valuable information about the distribution of electrons within the molecule through the analysis of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO would likely be localized on the amino group and the phenyl ring, reflecting their electron-donating nature. The LUMO would be expected to be centered on the acetyl group and the dichlorinated phenyl ring, indicating these as the primary sites for nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These values are estimations based on similar compounds and would require specific calculations for confirmation.

Spectroscopic Property Prediction

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, this would include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR spectrum. This helps in identifying characteristic functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ketone, and the C-Cl stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the various protons and carbon atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum, providing insight into the molecule's chromophores.

Molecular Dynamics Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule or a system of molecules over time. An MD simulation of this compound, typically in a solvent like water or ethanol (B145695), would involve solving Newton's equations of motion for the atoms.

This would provide insights into:

Conformational Dynamics: How the molecule flexes and changes its shape over time.

Solvation Effects: How the solvent molecules arrange around the solute and how they influence its structure and properties.

Intermolecular Interactions: If studied in a condensed phase, MD can reveal how multiple molecules of this compound interact with each other.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the electron density to partition a molecule into atoms and to characterize the chemical bonds between them. A QTAIM analysis of the calculated electron density of this compound would provide detailed information about the nature of its chemical bonds.

Key parameters derived from QTAIM include:

Bond Critical Points (BCPs): Points of minimum electron density between two bonded atoms.

Electron Density (ρ) at the BCP: Indicates the strength of the bond.

Laplacian of the Electron Density (∇²ρ) at the BCP: Helps to distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ > 0).

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a crucial role in determining the structure and function of molecules. NCI analysis is a computational tool used to visualize and characterize weak interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.

For this compound, an NCI analysis would be particularly useful for identifying:

Intramolecular Hydrogen Bonding: Potential hydrogen bonding between the amino group and the carbonyl oxygen.

Halogen Bonding: The potential for the chlorine atoms to act as halogen bond donors.

π-stacking Interactions: In a system with multiple molecules, this analysis could reveal stacking of the aromatic rings.

The visualization is typically a 3D plot where different types of interactions are represented by different colors, providing a clear and intuitive picture of the non-covalent interactions within the system.

Role of 1 2 Amino 4,5 Dichlorophenyl Ethanone in Advanced Organic Synthesis

Precursor for Complex Organic Architectures

The bifunctional nature of 1-(2-Amino-4,5-dichlorophenyl)ethanone makes it an ideal precursor for synthesizing complex organic architectures, particularly heterocyclic compounds. 2-Aminoaryl ketones are well-established starting materials for constructing quinoline (B57606) scaffolds through reactions with other ketones. researchgate.net The amino group and the ketone's alpha-protons can participate in condensation and cyclization reactions to form fused ring systems, which are central to many pharmacologically active molecules.

The general reactivity of aminoacetophenones serves as a blueprint for the potential of this specific dichlorinated analog. For instance, aminoacetophenones are key intermediates in creating a wide array of heterocyclic systems such as pyrimidines, benzodiazepines, and quinolones. mdpi.commdpi.com The presence of the dichloro-substituents on the phenyl ring of this compound is significant, as it imparts specific electronic properties and steric bulk, influencing reaction outcomes and the properties of the final molecular architecture. This allows for the synthesis of unique, highly functionalized heterocyclic cores that are otherwise difficult to access.

Examples of Heterocyclic Systems Synthesized from Aminoacetophenone Scaffolds

| Heterocyclic System | General Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Quinolines | Condensation/cyclization with ketones or aldehydes (e.g., Friedländer synthesis) | Medicinal Chemistry, Antimalarials | researchgate.netmdpi.comnih.gov |

| Quinolones | Cyclization reactions, often involving multiple steps starting from chalcone (B49325) intermediates | Anticancer Agents | mdpi.com |

| Pyrimidines | Reaction with ureas or thioureas and a dicarbonyl compound | Calcium Channel Blockers | researchgate.net |

| Pyrroles | Base-catalyzed intramolecular cyclization of aminoacetylenic ketones | Material Science, Biologically Active Compounds | mdpi.com |

Building Block for Functional Molecules and Materials

Beyond its use in forming complex heterocyclic cores, this compound is identified as a crucial building block for creating functional molecules and advanced materials. bldpharm.com The inherent properties of its substituted aniline (B41778) structure are valuable in the field of materials science.

The potential applications stem from the electronic nature of the molecule. The dichlorophenylamine moiety can be incorporated into larger conjugated systems, a key feature for organic electronic materials. Such compounds are explored for use in OLEDs (Organic Light Emitting Diodes), where they can function as part of the hole-transport or emissive layers. Furthermore, the chromophoric system of the molecule and its derivatives suggests potential for development as organic pigments and optical materials. bldpharm.com

Potential Applications of this compound in Materials Science

| Material Type | Potential Role of the Compound | Source |

|---|---|---|

| Electronic Materials | Monomer or precursor for conjugated polymers and small molecules in organic electronics (e.g., OLEDs). | bldpharm.com |

| Optical Materials | Core structure for synthesizing dyes and pigments with specific light-absorbing or emitting properties. | bldpharm.com |

| Magnetic Materials | Component in the synthesis of organic-based magnetic materials. | bldpharm.com |

| Covalent Organic Frameworks (COFs) | As an organic monomer for building porous crystalline polymers. | bldpharm.com |

Intermediate in Natural Product Synthesis

While direct use of this compound in the total synthesis of known natural products is not widely documented, its role as an intermediate for creating structural analogs of natural products is significant. This approach falls under the strategy of Diversity-Oriented Synthesis (DOS), which aims to generate libraries of structurally diverse molecules from a common starting block. mdpi.comencyclopedia.pub

Aminoacetophenones are valuable precursors for synthesizing analogs of naturally occurring flavonoids, aurones, and coumarins. mdpi.com By using the dichlorinated variant, chemists can introduce halogen atoms at specific positions, creating analogs with modified physicochemical properties. These modifications can lead to enhanced biological activity, improved metabolic stability, or different pharmacological profiles compared to the parent natural product. For example, the synthesis of Graveoline and Dubamine alkaloids, which are found in plants of the Rutaceae family, can be achieved through intermediates derived from 2-aminochalcones, which themselves are synthesized from 2-aminoacetophenones. mdpi.com

Design and Synthesis of Derivates for Specific Applications

The true synthetic utility of this compound is realized through its derivatization, which allows access to a vast chemical space for specific applications, particularly in medicinal chemistry. Both the amino and ketone functional groups serve as handles for a variety of chemical transformations.

The amino group can undergo acylation, alkylation, or serve as a nucleophile in condensation reactions to form imines or enamines. youtube.com The ketone functional group can be transformed into a variety of other functionalities. For example, bromination of the alpha-carbon to the ketone (as seen in the isomer 1-(4-amino-3,5-dichlorophenyl)ethanone) creates a highly reactive electrophilic site, useful for building heterocyclic rings like imidazoles or thiazoles. echemi.com Furthermore, the ketone can react with organolithium reagents to form tertiary alcohols or undergo condensation with aldehydes to produce chalcone derivatives, which are precursors to flavonoids and other bioactive compounds. mdpi.comnih.gov These derivatization strategies are crucial for developing new pharmaceutical intermediates and novel molecular entities. medchemexpress.comsigmaaldrich.com

Potential Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Product Class | Potential Application | Reference |

|---|---|---|---|---|

| Amino Group | Alkylation / Acylation | Substituted Amines / Amides | Modulating biological activity, Synthesis of ligands | prepchem.commdpi.com |

| Amino Group | Condensation (with carbonyls) | Imines / Enamines | Intermediate for heterocyclic synthesis | youtube.com |

| Ketone (α-carbon) | Halogenation (e.g., Bromination) | α-Halo Ketones | Reactive intermediate for building heterocycles (e.g., imidazoles) | echemi.com |

| Ketone (carbonyl) | Condensation (with aldehydes) | Chalcones (α,β-Unsaturated Ketones) | Precursors for flavonoids, quinolones, pyrazolines | mdpi.commdpi.com |

| Ketone (carbonyl) | Reaction with Organometallics | Tertiary Alcohols | Access to chiral centers and further functionalization | nih.gov |

Analytical Methodologies for Characterization and Purity Assessment

Chromatography Techniques (HPLC, GC, TLC)

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For 1-(2-Amino-4,5-dichlorophenyl)ethanone, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are invaluable tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile and thermally sensitive organic compounds. In the analysis of aromatic amines, including chlorinated derivatives, reversed-phase HPLC is a common and effective approach. A typical HPLC method for a compound like this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic solvent like acetonitrile or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation from any impurities or related compounds. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is typically in the 254 nm range.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. For the analysis of chloro-substituted aromatic amines and acetophenones, GC coupled with a mass spectrometer (GC-MS) is particularly useful for both separation and structural identification. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane, is often employed. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. The injector and detector temperatures are maintained at a high enough level to ensure the volatilization of the sample and prevent condensation. The mass spectrometer allows for the identification of the compound based on its mass spectrum, which provides a unique fragmentation pattern.

| Parameter | Typical Condition |

| Column | Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | e.g., Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. For this compound, a silica gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve good separation. A common mobile phase for a compound of this nature might be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate or dichloromethane. Visualization of the separated spots can be achieved under UV light (at 254 nm), where UV-active compounds appear as dark spots on a fluorescent background. Specific staining reagents can also be used to visualize spots. For instance, a solution of 2,4-dinitrophenylhydrazine can be used to detect the ketone functional group, appearing as yellow to orange spots.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate or Toluene:Ethyl Acetate (various ratios) |

| Visualization | UV light (254 nm), Iodine vapor, or specific stains (e.g., 2,4-dinitrophenylhydrazine) |

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. For a pure sample of this compound, with the molecular formula C₈H₈Cl₂NO, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer are then compared to these theoretical values to confirm the empirical formula and assess the purity of the compound. The analysis is typically performed using a CHN analyzer, which combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, and N₂) are quantified. Chlorine content is determined separately, often through combustion followed by titration or ion chromatography.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 47.09 |

| Hydrogen (H) | 3.95 |

| Chlorine (Cl) | 34.75 |

| Nitrogen (N) | 6.86 |

| Oxygen (O) | 7.84 |

Discrepancies between the experimental and theoretical values can indicate the presence of impurities or residual solvents.

Purity Determination Methods

Beyond chromatographic and elemental analyses, other methods can be employed to determine the purity of this compound.

One common method for assessing the purity of organic compounds is melting point determination . A pure crystalline solid will have a sharp and well-defined melting point range (typically less than 1 °C). The presence of impurities will generally cause a depression and broadening of the melting point range.

Titration can also be a valuable technique for purity assessment, particularly for compounds with acidic or basic functional groups. The amino group in this compound is basic and can be titrated with a standardized acid, such as hydrochloric acid. The purity can be calculated based on the amount of titrant required to reach the equivalence point, which can be detected using a pH meter or a suitable indicator.

Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful technique for purity determination. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined with high accuracy and precision.

The selection of the most appropriate purity determination method depends on the nature of the compound and the potential impurities. Often, a combination of these techniques is used to provide a comprehensive and reliable assessment of the purity of this compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the structural integrity of 1-(2-Amino-4,5-dichlorophenyl)ethanone?

- Methodological Answer : Use a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions (e.g., amino, dichloro groups) and ketone functionality.

- Infrared Spectroscopy (IR) : Identify characteristic carbonyl (C=O) stretching frequencies (~1700 cm) and NH vibrations (~3300 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight via electron ionization (EI-MS) and fragmentation patterns to validate the backbone structure .

Q. How should researchers address the limited toxicological data for this compound during laboratory handling?

- Methodological Answer :

- Precautionary Measures : Follow GHS/CLP guidelines (e.g., P261: avoid inhalation; P262: prevent eye/skin contact) as default protocols .

- Substitute Testing : Use structurally similar compounds (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) to infer potential hazards until compound-specific data is available .

- Ventilation : Employ fume hoods for synthesis steps involving volatile intermediates (e.g., acetylation or halogenation reactions).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data across multiple solvents (e.g., CCl vs. CS) to assess solvent-induced shifts .

- Crystallography : If single crystals are obtainable, perform X-ray diffraction to unambiguously confirm bond angles and substituent positions .

- Computational Modeling : Use density functional theory (DFT) to simulate IR/NMR spectra and compare with empirical data .

Q. How can researchers optimize the regioselectivity of electrophilic substitution reactions involving this compound?

- Methodological Answer :

- Directing Group Analysis : The amino group (-NH) acts as a strong ortho/para director, while the ketone (-CO-) is meta-directing. Use this interplay to predict reaction sites.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the amino group’s ortho position due to stabilization of transition states .

- Temperature Control : Lower temperatures (-10°C to 0°C) favor kinetic control, reducing side reactions at sterically hindered positions (e.g., 4,5-dichloro sites) .

Q. What computational tools are suitable for predicting the environmental persistence of this compound?

- Methodological Answer :

- QSAR Models : Apply quantitative structure-activity relationship (QSAR) frameworks to estimate biodegradation half-lives based on chlorine substituent positions .

- Molecular Dynamics (MD) : Simulate interactions with soil enzymes (e.g., dehalogenases) to assess potential breakdown pathways.

- Database Mining : Cross-reference with EPA DSSTox data for structurally analogous chlorinated acetophenones .

Data Contradiction Analysis

Q. How should conflicting solubility data for this compound in polar vs. non-polar solvents be interpreted?

- Methodological Answer :

- Empirical Reassessment : Conduct systematic solubility tests in graded solvent series (e.g., hexane → ethyl acetate → methanol) under controlled temperatures.

- Hansen Solubility Parameters : Calculate HSP values to quantify dispersion, polarity, and hydrogen-bonding contributions, resolving discrepancies in literature reports .

- pH Dependence : Test solubility in buffered aqueous solutions, as the amino group’s protonation state (-NH ↔ -NH) drastically alters polarity .

Safety and Compliance

Q. What waste disposal protocols are recommended for synthetic byproducts of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.